molecular formula C9H13N3O B15278203 5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one

5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one

Cat. No.: B15278203
M. Wt: 179.22 g/mol
InChI Key: AKKYCGIDWIOVKA-UHFFFAOYSA-N
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Description

5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one is unique due to its specific substitution pattern and the presence of the isopropyl group.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

5-propan-2-yl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4-one

InChI

InChI=1S/C9H13N3O/c1-6(2)12-4-3-8-7(9(12)13)5-10-11-8/h5-6H,3-4H2,1-2H3,(H,10,11)

InChI Key

AKKYCGIDWIOVKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2=C(C1=O)C=NN2

Origin of Product

United States

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